![molecular formula C7H6N4O2 B2973227 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1691859-88-7](/img/structure/B2973227.png)

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

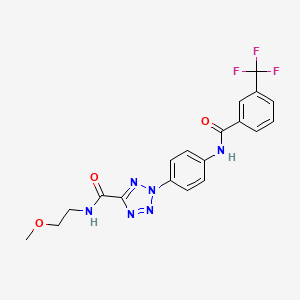

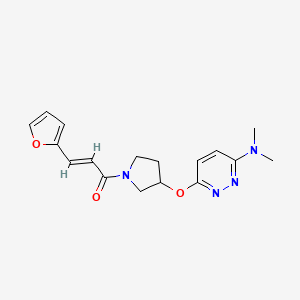

“5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a synthetic compound . It belongs to the class of non-naturally occurring small molecules known as [1,2,4]triazolo[1,5-a]pyrimidines (TPs) . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H6N4O . The molecular weight is 150.1380 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, characterized by X-ray single crystal diffraction, and spectroscopic techniques. This compound showed antibacterial activity against Gram-positive and Gram-negative microbial strains, indicating its potential in developing new antibacterial agents (Lahmidi et al., 2019).

Biological Activities

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is present in diverse structures used in agriculture and medicinal chemistry, showcasing antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This highlights the significance of this nucleus in the development of new therapeutic agents (Pinheiro et al., 2020).

Supramolecular Assemblies

Pyrimidine derivatives were investigated as suitable ligands for co-crystallization, forming 2D and 3D networks through extensive H-bonding intermolecular interactions. This study provides insights into the use of such compounds in designing new materials with specific structural properties (Fonari et al., 2004).

Antiviral and Fungicidal Applications

Compounds based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold were developed with promising inhibitory effects on influenza virus RNA polymerase, suggesting potential applications in antiviral therapy. Moreover, novel triazolopyrimidine-carbonylhydrazone derivatives showed excellent fungicidal activities, indicating their use in agriculture and pharmaceuticals to control fungal infections (Massari et al., 2017).

Anticonvulsant Activities

Novel 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives were synthesized and showed significant in vivo anticonvulsant activity. This suggests their potential as candidates for developing new anticonvulsant drugs, with specific structural motifs identified as crucial for their efficacy (Wang et al., 2015).

Drug Design

The versatility of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has been exploited in drug design, showing potential as a surrogate for the purine ring, a bio-isostere for carboxylic acid functional groups, and in metal-chelation therapies for cancer and parasitic diseases. This highlights its broad applicability in creating novel therapeutic agents (Oukoloff et al., 2019).

Zukünftige Richtungen

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) scaffold, which includes “5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry . The development of the chemistry and application of TPs has continued and even accelerated over the decades . Therefore, it is expected that future research will continue to explore the potential of these compounds in various domains.

Wirkmechanismus

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with various targets, such as enzymes involved in inflammatory responses .

Mode of Action

It’s worth noting that related [1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit certain enzymes, potentially through allosteric binding .

Biochemical Pathways

Related compounds have been found to impact various pathways, including those involved in inflammation .

Pharmacokinetics

The compound’s molecular weight is 150.1380 , which is within the range generally favorable for oral bioavailability.

Result of Action

Related compounds have been found to exhibit anti-inflammatory activity .

Action Environment

It’s worth noting that the synthesis of related compounds has been performed under various conditions, suggesting that the compound’s stability may be influenced by factors such as temperature .

Biochemische Analyse

Biochemical Properties

Compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, some of these compounds have been described as inhibitors of cyclic adenosine 3’,5’-monophosphate (cAMP) phosphodiesterase (PDE) .

Cellular Effects

Related [1,2,4]triazolo[1,5-a]pyrimidines have shown significant biological activities, including antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer effects . These effects suggest that these compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related [1,2,4]triazolo[1,5-a]pyrimidines have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-4-2-3-11-7(8-4)9-5(10-11)6(12)13/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJUFWDHTHTEKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2973147.png)

![3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2973148.png)

![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2973151.png)

![3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2973153.png)

![Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973166.png)